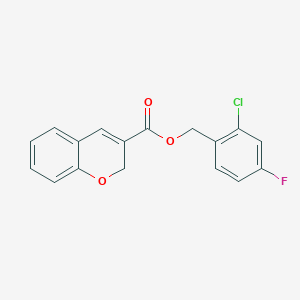
2-Chloro-4-fluorobenzyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluorobenzyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorobenzyl 2H-chromene-3-carboxylate typically involves the formation of the chromene ring through cyclization reactions. One common method is the condensation of 2-chloro-4-fluorobenzyl alcohol with a suitable chromene precursor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorobenzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Chloro-4-fluorobenzyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorobenzyl 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzyl alcohol
- 2-Chloro-4-fluorobenzenesulphonyl chloride
- 2H/4H-chromenes
Uniqueness
Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity .
Properties
Molecular Formula |
C17H12ClFO3 |
|---|---|
Molecular Weight |
318.7 g/mol |
IUPAC Name |
(2-chloro-4-fluorophenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H12ClFO3/c18-15-8-14(19)6-5-12(15)9-22-17(20)13-7-11-3-1-2-4-16(11)21-10-13/h1-8H,9-10H2 |
InChI Key |
CSGOUVLPQUVVGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


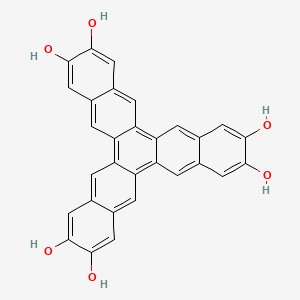
![2-{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}benzoic acid](/img/structure/B12939619.png)
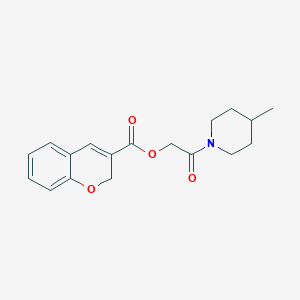

![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B12939638.png)

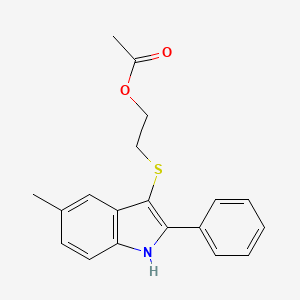
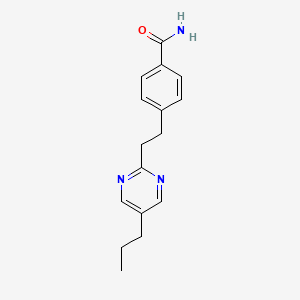
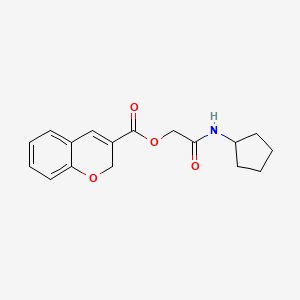
![4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12939685.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide](/img/structure/B12939687.png)
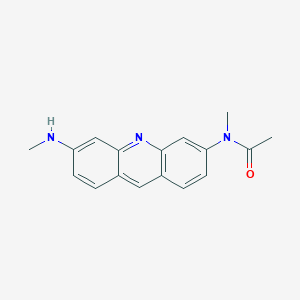
![tert-Butyl 3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12939694.png)
